

Application Notes and Protocols: ML299 (Ogremorphin) Treatment in Glioblastoma Xenograft Models

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Compound of Interest

Compound Name: ML299

Cat. No.: B609138

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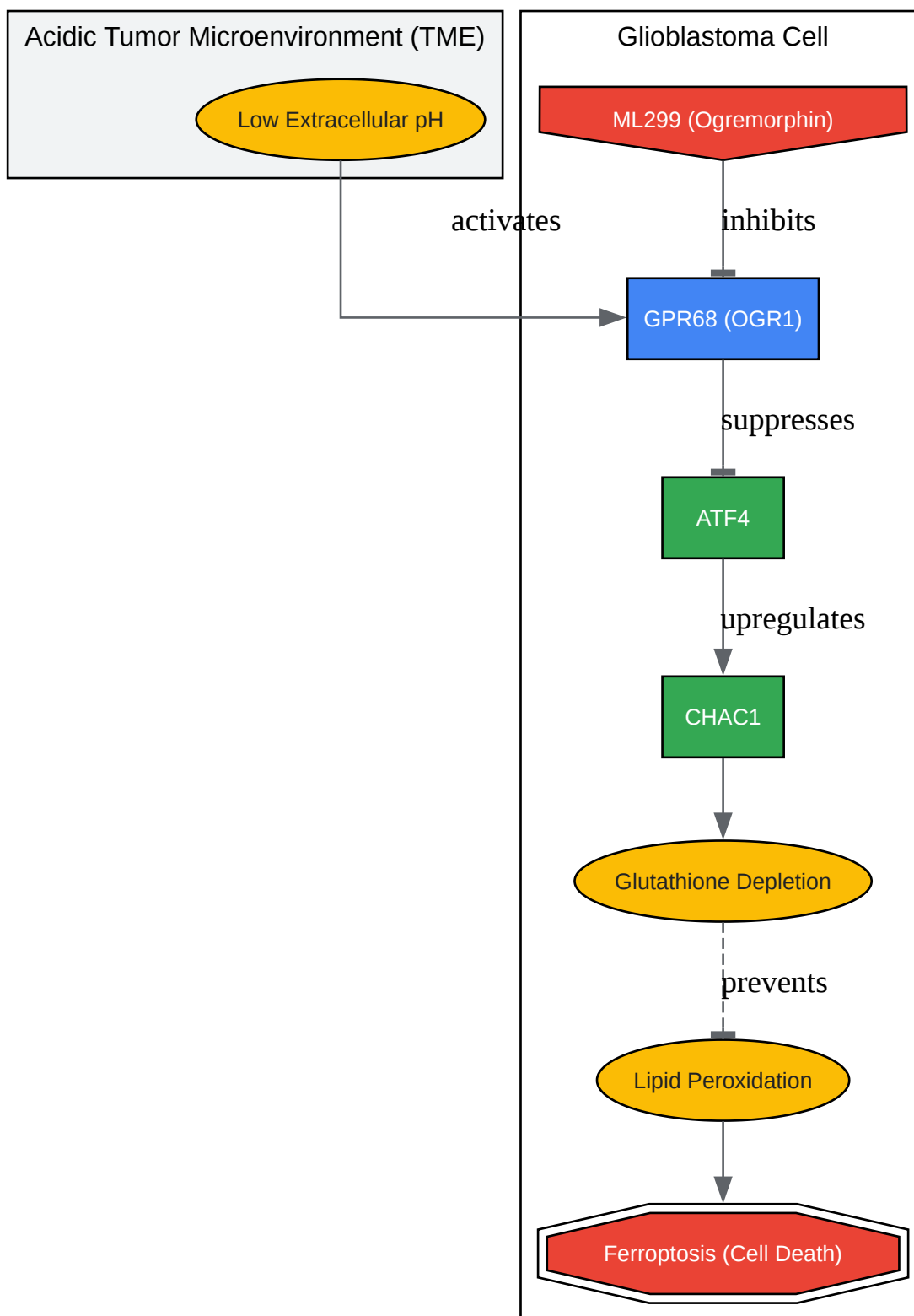
Introduction

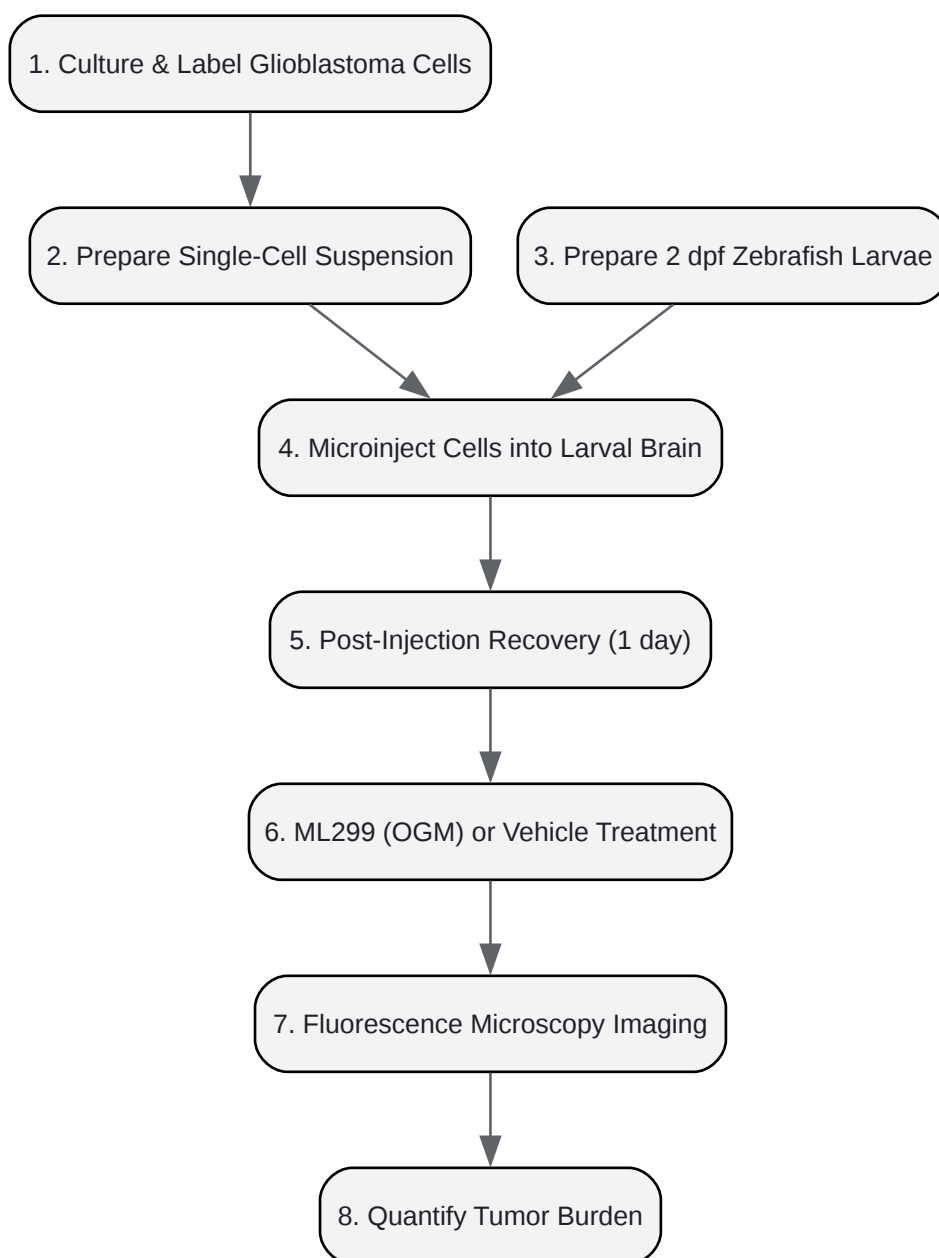
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. The acidic tumor microenvironment is a hallmark of GBM and is implicated in promoting tumor progression and therapeutic resistance. GPR68 (OGR1), a proton-sensing G-protein coupled receptor, is activated by this acidic milieu and has emerged as a promising therapeutic target. **ML299**, also known as Ogremorphin (OGM), is a potent and specific inhibitor of GPR68.^{[1][2][3]} Preclinical studies have demonstrated that inhibition of GPR68 by OGM induces a novel form of iron-dependent cell death called ferroptosis in glioblastoma cells, offering a potential new therapeutic avenue.^{[1][4][5]}

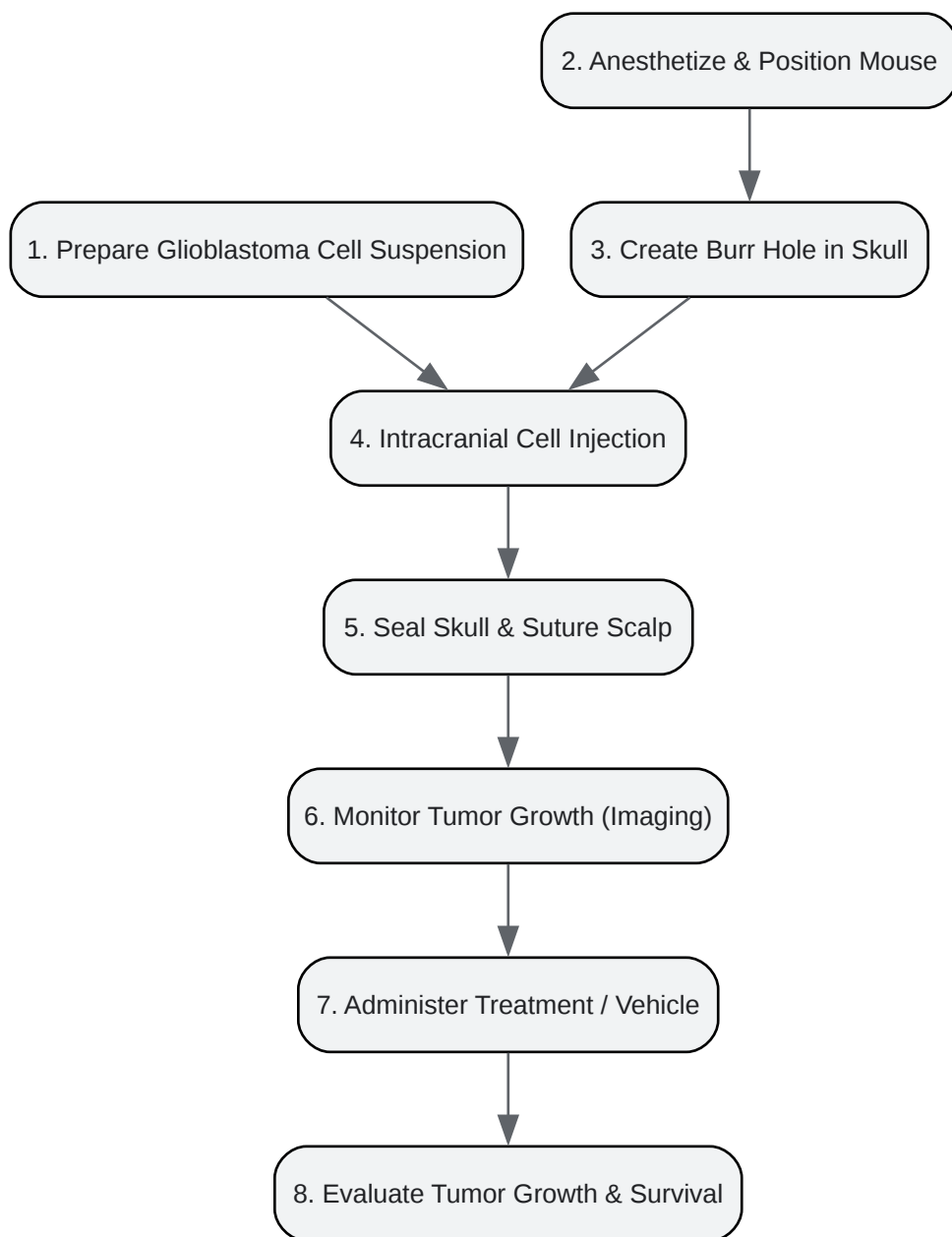
These application notes provide a summary of the current understanding of **ML299's** (OGM) mechanism of action and its evaluation in glioblastoma xenograft models. It is important to note that while in vitro and zebrafish xenograft data are available, studies in mammalian orthotopic xenograft models are still in early stages due to the parent compound's pharmacological properties.^[6]

Mechanism of Action: GPR68 Inhibition-Induced Ferroptosis

In the acidic tumor microenvironment of glioblastoma, GPR68 is activated and promotes cancer cell survival.^{[1][4]} **ML299** (OGM) specifically inhibits GPR68, leading to the upregulation of Activating Transcription Factor 4 (ATF4).^{[1][4]} ATF4, in turn, transcriptionally activates CHAC1, which degrades glutathione, a key antioxidant. The depletion of glutathione sensitizes the cells to lipid peroxidation, a hallmark of ferroptosis. This signaling cascade ultimately results in iron-dependent cancer cell death.^{[1][5]}







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